N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-methylpyrazole-3-sulfonamide
Description
N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-methylpyrazole-3-sulfonamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-methylpyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c1-17-12(2-4-15-17)21(18,19)16-8-10-7-11(14)6-9-3-5-20-13(9)10/h2,4,6-7,16H,3,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJNYKOYDJPDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)NCC2=CC(=CC3=C2OCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-methylpyrazole-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the chloro group: The chloro group can be introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS).
Attachment of the pyrazole moiety: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-methylpyrazole-3-sulfonamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include palladium-catalyzed coupling reactions, base-catalyzed cyclizations, and halogenation reactions . Major products formed from these reactions include various substituted benzofuran derivatives and pyrazole derivatives .
Scientific Research Applications
N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-methylpyrazole-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor activity . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-methylpyrazole-3-sulfonamide can be compared with other similar compounds, such as:
2-methyl-2,3-dihydrobenzofuran: This compound shares the benzofuran core but lacks the pyrazole and sulfonamide groups.
Benzofuran derivatives: Various benzofuran derivatives exhibit similar biological activities but differ in their specific substituents and functional groups.
Pyrazole derivatives: Compounds containing the pyrazole ring exhibit diverse biological activities and can be used in similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
